3-[4-(2-benzoylbenzoyl)piperazin-1-yl]-6-(4-ethoxyphenyl)pyridazine
Overview
Description
3-[4-(2-benzoylbenzoyl)piperazin-1-yl]-6-(4-ethoxyphenyl)pyridazine is a complex organic compound belonging to the pyridazine family Pyridazines are heterocyclic compounds characterized by a six-membered ring containing two adjacent nitrogen atoms
Mechanism of Action
Target of Action
The primary targets of this compound are acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes play a crucial role in the hydrolysis of acetylcholine, a neurotransmitter that is important for cognitive functions .
Mode of Action
The compound interacts with AChE and BChE by inhibiting their activity . This inhibition increases the levels of acetylcholine in the brain, which can help improve cognitive functions . The compound shows competitive inhibition, meaning it competes with acetylcholine for the active site of the enzyme .
Biochemical Pathways
By inhibiting AChE and BChE, the compound affects the cholinergic transmission pathway . This pathway is involved in many cognitive processes, and its dysfunction is associated with neurodegenerative diseases like Alzheimer’s . The increase in acetylcholine levels due to the inhibition of these enzymes can help alleviate the symptoms of these diseases .
Result of Action
The inhibition of AChE and BChE by the compound leads to an increase in acetylcholine levels . This can result in improved cognitive functions, making the compound potentially useful for treating neurodegenerative diseases like Alzheimer’s .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2-benzoylbenzoyl)piperazin-1-yl]-6-(4-ethoxyphenyl)pyridazine typically involves multiple steps, starting with the preparation of the pyridazine core. One common method involves the cyclization of hydrazine derivatives with diketones or ketoesters under acidic or basic conditions. The piperazine ring is then introduced through nucleophilic substitution reactions, followed by the addition of benzoyl groups via Friedel-Crafts acylation. The ethoxyphenyl group is usually attached through etherification reactions using appropriate alkylating agents .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and continuous flow reactors to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-[4-(2-benzoylbenzoyl)piperazin-1-yl]-6-(4-ethoxyphenyl)pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, nucleophiles, solvents like dichloromethane or ethanol
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of agrochemicals and as a precursor for the synthesis of various functional materials
Comparison with Similar Compounds
Similar Compounds
6-[4-(2-fluorophenyl)piperazin-1-yl]-3(2H)-pyridazinone: Exhibits anti-inflammatory activity similar to indomethacin.
3-(4-arylpiperazin-1-yl)cinnolines: Synthesized as potential antifungal agents.
3-(piperazin-1-yl)-1,2-benzothiazole derivatives: Evaluated for antibacterial activity.
Uniqueness
3-[4-(2-benzoylbenzoyl)piperazin-1-yl]-6-(4-ethoxyphenyl)pyridazine stands out due to its unique combination of functional groups, which confer a diverse range of chemical reactivity and biological activity. The presence of both benzoyl and ethoxyphenyl groups enhances its potential for interaction with various biological targets, making it a versatile compound for research and development .
Properties
IUPAC Name |
[2-[4-[6-(4-ethoxyphenyl)pyridazin-3-yl]piperazine-1-carbonyl]phenyl]-phenylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28N4O3/c1-2-37-24-14-12-22(13-15-24)27-16-17-28(32-31-27)33-18-20-34(21-19-33)30(36)26-11-7-6-10-25(26)29(35)23-8-4-3-5-9-23/h3-17H,2,18-21H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYXZKVMXVVCOID-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4C(=O)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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